molecular formula C7H3BrFNS B8430871 3-Bromo-7-fluorothieno[2,3-c]pyridine

3-Bromo-7-fluorothieno[2,3-c]pyridine

Cat. No.: B8430871
M. Wt: 232.07 g/mol
InChI Key: DDCNGUZZTVCNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-fluorothieno[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system. The bromine atom at position 3 and fluorine at position 7 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Thieno[2,3-c]pyridine derivatives are recognized for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . These compounds are often synthesized via cyclization strategies or functionalization of preformed heterocyclic scaffolds .

Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

3-bromo-7-fluorothieno[2,3-c]pyridine

InChI

InChI=1S/C7H3BrFNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H

InChI Key

DDCNGUZZTVCNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CS2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The activity and physicochemical properties of thieno/pyrrolo-pyridine derivatives are highly sensitive to substituent type, position, and ring fusion. Key analogues include:

Compound Name Substituents Ring System Key Properties/Activity Reference
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (3), F (5) Pyrrolo[2,3-b]pyridine Anticancer candidate (98% purity)
4-Bromo-7-chlorothieno[2,3-c]pyridine Br (4), Cl (7) Thieno[2,3-c]pyridine Pharmaceutical intermediate
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine Cl (3), F (7) Pyrrolo[2,3-c]pyridine Cytotoxicity against A431 cells
3-Bromothieno[3,2-b]pyridin-7-amine Br (3), NH₂ (7) Thieno[3,2-b]pyridine Unique bicyclic reactivity

Key Observations :

  • Ring fusion differences: Pyrrolo[2,3-b]pyridine derivatives (e.g., 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine) exhibit nitrogen in the fused ring, altering hydrogen-bonding capacity versus sulfur-containing thieno analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Solubility
3-Bromo-7-fluorothieno[2,3-c]pyridine C₇H₃BrFNS 248.07 2.1 Low (DMSO)
4-Bromo-7-chlorothieno[2,3-c]pyridine C₇H₃BrClNS 264.53 2.5 Low (DCM)
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrFN₂ 229.03 1.8 Moderate (DMF)

Notes:

  • Higher halogen atomic weight (Br vs. Cl) increases molecular weight but reduces solubility.
  • Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

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